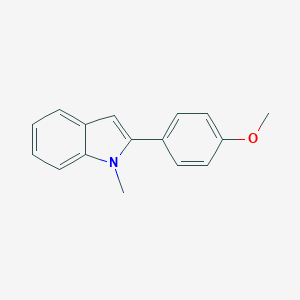

2-(4-methoxyphenyl)-1-methyl-1H-indole

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the nitrogen atom of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine and acetophenone.

Condensation Reaction: These starting materials undergo a Fischer indole synthesis, where the hydrazine reacts with the ketone to form the indole ring.

Methylation: The resulting indole compound is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).

Major Products Formed

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(4-Methoxyphenyl)-1-methyl-1H-indole has the molecular formula and features an indole ring substituted with a methoxyphenyl group. This structural configuration is critical for its biological activity and interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly the HCT-116 colon cancer cell line. In a study, derivatives were tested at a concentration of 100 μg/ml, revealing significant inhibitory effects with IC50 values as low as 7.1 μM . The mechanism of action involves cell cycle arrest at the S and G2/M phases, suggesting its potential as a chemotherapeutic agent.

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 7.1 | HCT-116 (Colon) | Cell cycle arrest |

| Other derivatives | 10.5 - 11.9 | HCT-116 (Colon) | Cell cycle arrest |

Antimicrobial Activity

Indole derivatives have also shown promise in antimicrobial applications. A study evaluated the antibacterial efficacy of various indole compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| This compound | 4.548 | Staphylococcus aureus |

| Other derivatives | >150 | Klebsiella pneumoniae |

Neuropharmacological Applications

Indole compounds are known for their neuropharmacological properties. Studies suggest that derivatives like this compound may influence neurotransmitter systems, potentially serving as candidates for treating neurodegenerative diseases or mood disorders. The ability to modulate serotonin receptors makes them particularly interesting in psychopharmacology.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in organic electronics and photonic devices. Its unique optical properties can be harnessed for developing organic light-emitting diodes (OLEDs) and photovoltaic cells. Research into the photophysical properties of this compound indicates favorable characteristics for light absorption and emission, crucial for these technologies .

Mécanisme D'action

The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)-1H-indole: Lacks the methyl group at the nitrogen atom.

2-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of an indole ring.

Uniqueness

2-(4-Methoxyphenyl)-1-methyl-1H-indole is unique due to the presence of both the methoxy group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications.

Activité Biologique

2-(4-Methoxyphenyl)-1-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by a methoxy-substituted phenyl group at the 2-position and a methyl group at the 1-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its unique structural features, which contribute to its biological activity.

- Molecular Formula : C15H13NO

- Molecular Weight : 223.27 g/mol

The presence of the methoxy group enhances the compound's electron-donating properties, influencing its reactivity and interactions with biological targets.

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. The compound interacts with various cellular targets involved in proliferation and apoptosis, leading to cytotoxic effects against multiple cancer cell lines. The methoxy group enhances binding interactions with these targets, potentially increasing efficacy compared to non-substituted analogs .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Cytotoxicity Studies

In vitro studies have shown that derivatives of indole compounds, including this compound, exhibit significant cytotoxicity against several cancer cell lines. For instance, a study indicated that this compound effectively induced apoptosis in breast and prostate cancer cells through modulation of key signaling pathways .

Enzyme Inhibition

A notable study assessed the inhibitory potency of substituted indoles against ALOX15, an enzyme implicated in inflammatory processes and cancer progression. The results demonstrated that this compound exhibited competitive inhibition with IC50 values significantly lower than those of non-substituted analogs. This suggests a strong potential for therapeutic applications targeting inflammatory diseases and cancers .

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to the active sites of various enzymes. These studies indicate that the methoxy group plays a crucial role in modulating electronic effects and steric hindrance, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

To understand the significance of substituents on biological activity, a comparison was made with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorophenyl)-1-methyl-1H-indole | Chlorine substituent instead of methoxy | Potentially different biological activity due to electronegativity differences. |

| 2-(4-hydroxyphenyl)-1-methyl-1H-indole | Hydroxyl substituent | May exhibit enhanced hydrogen bonding interactions. |

| 3-(4-methoxyphenyl)-1-methyl-1H-indole | Methoxy group at position 3 | Altered reactivity compared to position 2 substitution. |

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPKLFZRXJREBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355622 | |

| Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61843-43-4 | |

| Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.